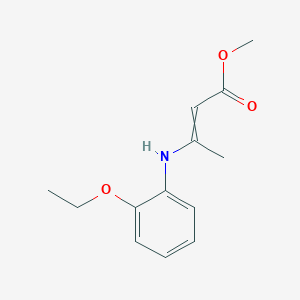

Methyl 3-(2-ethoxyanilino)but-2-enoate

Description

Properties

CAS No. |

885469-89-6 |

|---|---|

Molecular Formula |

C13H17NO3 |

Molecular Weight |

235.28 g/mol |

IUPAC Name |

methyl 3-(2-ethoxyanilino)but-2-enoate |

InChI |

InChI=1S/C13H17NO3/c1-4-17-12-8-6-5-7-11(12)14-10(2)9-13(15)16-3/h5-9,14H,4H2,1-3H3 |

InChI Key |

VEZFAYUTCAUJSG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=CC(=O)OC)C |

Origin of Product |

United States |

Preparation Methods

Method Using Indium(III) Bromide as Catalyst

One effective method for synthesizing methyl 3-(2-ethoxyanilino)but-2-enoate involves using indium(III) bromide (InBr₃) as a catalyst under solvent-free conditions. The following steps outline this method:

Reagents :

- Methyl 3-oxobutanoate (5 mmol)

- 2-Ethoxybenzenamine (5 mmol)

- Indium(III) bromide (0.05 mmol)

-

- Mix the reagents in a suitable reaction vessel.

- Stir the mixture at room temperature for approximately 1 hour.

- After completion, dilute the reaction mixture with water (10 mL).

- Extract the product using ethyl acetate (EtOAc, 210 mL).

- Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄).

- Concentrate the solution and purify by column chromatography using a solvent system of ethyl acetate and cyclohexane (2:8).

Alternative Method Using Acid Catalysis

Another approach involves using acid catalysis, specifically sulfuric acid, to facilitate the reaction under reflux conditions:

Reagents :

- Methyl acrylate

- Aniline derivatives

- Sulfuric acid (catalytic amount)

-

- Combine methyl acrylate and aniline derivative in a round-bottom flask.

- Add a catalytic amount of sulfuric acid.

- Heat the mixture under reflux for several hours.

- Upon completion, allow to cool and extract with an organic solvent like dichloromethane (DCM).

- Purify through standard techniques such as rotary evaporation and silica gel chromatography.

Yield :

Comparative Analysis of Methods

A comparative analysis of the two methods highlights their respective advantages and disadvantages:

| Method | Catalyst | Conditions | Yield | Purity |

|---|---|---|---|---|

| Indium(III) Bromide | InBr₃ | Room temperature | High | High |

| Acid Catalysis | H₂SO₄ | Reflux | Moderate | Variable |

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-ethoxyanilino)but-2-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions often involve nucleophiles such as halides or amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Methyl 3-(2-ethoxyanilino)but-2-enoate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-(2-ethoxyanilino)but-2-enoate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Variations

Key structural analogs differ in substituents on the aromatic ring or the ester group, leading to variations in reactivity, solubility, and applications. Below is a comparative analysis:

Table 1: Comparative Properties of Methyl 3-(2-ethoxyanilino)but-2-enoate and Analogs

Research Findings and Data Validation

- Crystallographic Studies: The 4-ethoxy analog (Z)-Methyl 3-(4-ethoxyanilino)but-2-enoate has a mean σ(C–C) bond length of 0.003 Å and an R-factor of 0.042, confirming high data accuracy . In contrast, steric effects in the 2-ethoxy variant likely lead to less symmetric crystal packing.

- Spectral Signatures : The enamine proton (Hα) resonates at ~5.9 ppm in all Z-configured analogs, while substituents like benzyloxy introduce distinct aromatic proton signals (e.g., δ 5.10 ppm for –OCH2Ph) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.